Acebrophylline is classified under mucolytics and expectorants. It is synthesized from natural compounds, specifically theophylline, which is a methylxanthine derivative found in tea leaves, and ambroxol, a metabolite of bromhexine. This classification places Acebrophylline within a broader category of medications aimed at improving respiratory function by modifying mucus properties.
The synthesis of Acebrophylline involves a chemical reaction between theophylline-7-acetic acid and ambroxol base in a non-polar solvent. The process generally follows these steps:
This method has been noted for its simplicity and efficiency compared to previous synthesis techniques that required additional reagents or longer reaction times.
Acebrophylline has a complex molecular structure characterized by its unique combination of components derived from both theophylline and ambroxol.
The structural configuration allows for effective interaction with mucus components, enhancing its therapeutic efficacy.
Acebrophylline undergoes various chemical reactions during its synthesis and application. The primary reaction during synthesis involves the formation of amide bonds between the carboxylic acid group of theophylline-7-acetic acid and the amino group of ambroxol.
The reaction can be summarized as follows:
This reaction occurs under controlled conditions (temperature and solvent) to ensure optimal yield and purity.
The mechanism through which Acebrophylline exerts its effects involves several processes:
These mechanisms collectively improve airway function and reduce symptoms associated with mucus overproduction in respiratory diseases.
These properties are crucial for ensuring effective formulation in pharmaceutical applications.
Acebrophylline is primarily used in clinical settings for:
Acebrophylline (chemical name: 4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid; CAS 96989-76-3) is a complex molecular entity synthesized via salt formation between two active moieties: ambroxol hydrochloride and theophylline-7-acetic acid. Its molecular formula is C₂₂H₂₈Br₂N₆O₅, with a molecular weight of 616.3 g/mol. The compound crystallizes as a white to off-white powder, sparingly soluble in water but soluble in organic solvents like methanol. Structurally, it retains the xanthine core of theophylline modified at the 7-position with an acetic acid group, ionically bonded to the primary amine of ambroxol—a derivative of the expectorant bromhexine. This salt formation enhances stability and bioavailability compared to its precursor molecules [8] [10].
Industrial synthesis involves a stoichiometric reaction between equimolar amounts of ambroxol and theophylline-7-acetic acid under controlled pH (5.5–6.5) and temperature (40–60°C). The reaction mixture is purified via crystallization, yielding a stable crystalline salt. Advanced formulations employ hydrophobic sustained-release matrices (e.g., ethyl cellulose, glyceryl behenate) to modulate dissolution kinetics, as patented in WO2015099364A1 and EP3087979A1 [6] [9].
Table 1: Key Molecular Characteristics of Acebrophylline
Property | Value/Description |
---|---|
Molecular Formula | C₂₂H₂₈Br₂N₆O₅ |
Molecular Weight | 616.3 g/mol |
CAS Number | 96989-76-3 |
Solubility | Sparingly soluble in water; soluble in methanol |
Crystal Form | White to off-white crystalline powder |
Synthesis Method | Salt formation (ambroxol + theophylline-7-acetic acid) |
Acebrophylline’s therapeutic efficacy arises from the synergistic interaction between its two components:
The covalent linkage ensures coordinated pharmacokinetics, where theophylline-7-acetic acid enhances ambroxol’s bioavailability. This dual action targets both mucus hypersecretion (via surfactant modulation) and bronchoconstriction (via PDE inhibition), making it effective in COPD, asthma, and chronic bronchitis [10] [3].
Table 2: Synergistic Actions of Acebrophylline Components
Component | Primary Action | Molecular Effect |
---|---|---|
Ambroxol | Surfactant stimulation | ↑ Phosphatidylcholine → surfactant synthesis |
Anti-inflammatory | ↓ TNF-α, leukotrienes; ↓ Phospholipase A₂ | |
Mucolytic | ↓ Mucus viscosity; ↑ Mucociliary clearance | |
Theophylline-7-acetic acid | PDE inhibition | ↑ cAMP → Bronchial smooth muscle relaxation |
Antioxidant | Neutralizes free radicals in lung tissue |
Absorption
Following oral administration, acebrophylline dissociates into ambroxol and theophylline-7-acetic acid in the stomach. Peak plasma concentrations (Tₘₐₓ) of ambroxol occur at ~2 hours, while theophylline-7-acetic acid peaks at ~1 hour. Food delays absorption but does not affect overall bioavailability. Sustained-release formulations extend Tₘₐₓ to 4–6 hours, maintaining therapeutic concentrations for 12+ hours [9].
Distribution
Both components exhibit wide tissue distribution. Ambroxol achieves high concentrations in bronchial secretions (10–20% of plasma levels), while theophylline-7-acetic acid distributes into the lungs, heart, and skeletal muscle. Plasma protein binding is moderate (ambroxol: 85–90%; theophylline-7-acetic acid: 40–60%) [6].
Metabolism
Excretion
Renal excretion is the primary elimination route:
Table 3: Pharmacokinetic Parameters of Acebrophylline Components
Parameter | Ambroxol | Theophylline-7-acetic acid |
---|---|---|
Tₘₐₓ (h) | 2.0 ± 0.5 | 1.0 ± 0.3 |
Protein Binding (%) | 85–90 | 40–60 |
Metabolism | Hepatic (CYP2D6/CYP3A4) | Hepatic (CYP1A2) |
Primary Metabolites | Dibromoantranilic acid | 1,3-Dimethyluric acid |
Elimination t₁/₂ (h) | 7.5 ± 2.1 | 5.2 ± 1.8 |
Excretion (Renal) | 60–70% | >80% |
Acebrophylline’s mechanism centers on selective PDE inhibition without significant adenosine receptor antagonism. In vitro studies demonstrate:
The combined profile enables dual bronchodilatory and anti-inflammatory effects with minimal off-target interactions, distinguishing it from classical methylxanthines like theophylline or doxofylline [7] [3].
Table 4: Receptor Affinity Profile vs. Reference Compounds
Target | Acebrophylline | Theophylline | Doxofylline |
---|---|---|---|
PDE3/4 Inhibition | +++ (IC₅₀: 10⁻⁶–10⁻⁵ M) | +++ (IC₅₀: 10⁻⁶–10⁻⁵ M) | ++ (IC₅₀: 10⁻⁵–10⁻⁴ M) |
A₁ Receptor | – (IC₅₀ >10⁻⁴ M) | +++ (IC₅₀: 10⁻⁵ M) | – |
A₂ₐ Receptor | ± (IC₅₀: 10⁻⁴ M) | +++ (IC₅₀: 10⁻⁵ M) | – |
TNF-α Synthesis | +++ (via ambroxol) | + | + |
Leukotriene Inhibition | +++ | – | ++ |
(+++ = High activity; ++ = Moderate; + = Low; – = Negligible)
Compound Names Mentioned: Acebrophylline, Ambroxol, Theophylline-7-acetic acid, Doxofylline, Theophylline.
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2